2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI)
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Overview
Description
2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) is an organic compound with the molecular formula C11H20O3. It belongs to the class of pyrans, which are heterocyclic compounds containing an oxygen atom in a six-membered ring. This compound is characterized by its two ethoxy groups and two methyl groups attached to the pyran ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4,5-dimethyl-2,2-diethoxy-1,3-butadiene. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the pyran ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Scientific Research Applications
2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2H-Pyran-2-one, 5,6-dihydro-4-(hydroxymethyl)-5,5-dimethyl-
- 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-
- 5,6-Dihydro-2H-pyran-2-one
Comparison: Compared to these similar compounds, 2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) is unique due to its two ethoxy groups and two methyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
155108-66-0 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.278 |
IUPAC Name |
6,6-diethoxy-3,4-dimethyl-2,3-dihydropyran |
InChI |
InChI=1S/C11H20O3/c1-5-12-11(13-6-2)7-9(3)10(4)8-14-11/h7,10H,5-6,8H2,1-4H3 |
InChI Key |
WMSHEAPDZXWGDV-UHFFFAOYSA-N |
SMILES |
CCOC1(C=C(C(CO1)C)C)OCC |
Synonyms |
2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) |
Origin of Product |
United States |
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